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molecular formula C7H9ClN2O2 B2548892 6-(Aminomethyl)nicotinic acid hydrochloride CAS No. 139183-87-2; 2137578-03-9; 872602-66-9

6-(Aminomethyl)nicotinic acid hydrochloride

Cat. No. B2548892
M. Wt: 188.61
InChI Key: FLURJDQHBAVSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879853B2

Procedure details

6-Cyano-nicotinic acid (1 g, 6.7 mmol) is dissolved in ethanol (100 mL) and chloroform (2 mL) and hydrogenated at 3 bar hydrogen pressure for 5 h using palladium on charcoal as catalyst. After filtration of the catalyst the product is isolated by evaporation of the solvent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1)#[N:2].C(Cl)(Cl)[Cl:13].[H][H]>C(O)C.[Pd]>[ClH:13].[NH2:2][CH2:1][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1 |f:5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC=C(C(=O)O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst the product
CUSTOM
Type
CUSTOM
Details
is isolated by evaporation of the solvent

Outcomes

Product
Name
Type
Smiles
Cl.NCC1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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